3-amino-5H,7H-furo[3,4-b]pyridin-7-one
Description
3-Amino-5H,7H-furo[3,4-b]pyridin-7-one is a nitrogen- and oxygen-containing heterocyclic compound featuring a fused furan-pyridine core with an amino (-NH₂) substituent at the 3-position. The parent compound, 5H,7H-furo[3,4-b]pyridin-7-one (C₇H₅NO₂, MW 135.12 g/mol), serves as a versatile scaffold in medicinal and synthetic chemistry .
Properties
IUPAC Name |
3-amino-5H-furo[3,4-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-5-1-4-3-11-7(10)6(4)9-2-5/h1-2H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAGTTXDBQMDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and consistency in product quality .
Chemical Reactions Analysis
3-amino-5H,7H-furo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-5H,7H-furo[3,4-b]pyridin-7-one has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Furo-Pyridinone Family
The following table compares key structural and functional analogs:
Key Observations:
- Amino vs. Chloro Substituents: The amino group in this compound introduces nucleophilic reactivity, enabling coupling reactions (e.g., amide formation), unlike chloro derivatives, which are electrophilic and participate in cross-coupling reactions .
- Hydroxy vs. Amino Groups: Hydroxy-substituted analogs (e.g., 4-chloro-7-hydroxy-5H,7H-furo[3,4-b]pyridin-5-one) exhibit hydrogen-bonding capacity but lack the basicity of amino groups, limiting their utility in salt formation .
Comparison with Pyrrolo-Pyridinone Derivatives
Pyrrolo[3,4-b]pyridinones, such as 3-bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (C₈H₇BrN₂O, MW 227.06 g/mol), replace the furan oxygen with a pyrrole nitrogen. This structural change alters electronic properties:
- Electron Density: The pyrrolo-pyridinone core is more electron-rich due to the nitrogen lone pair, enhancing aromatic π-π stacking in biological systems .
- Reactivity: Bromo-substituted pyrrolo-pyridinones are prone to nucleophilic substitution, whereas furo-pyridinones with amino groups may favor electrophilic aromatic substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
